molecular formula C13H12N2O4 B1298601 [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid CAS No. 887408-55-1

[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid

Cat. No. B1298601
M. Wt: 260.24 g/mol
InChI Key: XHRPYZQGFKYPRQ-UHFFFAOYSA-N
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Description

The compound [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid is a chemical entity that appears to be a derivative of pyrazole, a heterocyclic aromatic organic compound. It contains a 4-methoxyphenyl group, which suggests the presence of a methoxy functional group attached to a benzene ring, enhancing its electronic properties and potentially its interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 1,3,4-thiadiazole derivatives of a similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized through cyclization involving thiosemicarbazide and a phosphoryl chloride like POCl3 or PPA . Another related synthesis involved a multi-step reaction starting from an o-alkyl derivative of salicyaldehyde, followed by a Claisen–Schmidt condensation reaction with 4-methoxy benzaldehyde and subsequent reactions to yield functionalized pyrazole scaffolds . Although these syntheses do not directly describe the target compound, they provide insight into the methods that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target compound has been characterized using various analytical techniques such as IR, 1H NMR, and mass spectrometry . These techniques are crucial for confirming the structure of synthesized compounds, including the presence of specific functional groups and the overall molecular framework.

Chemical Reactions Analysis

The related compounds have been used as intermediates in further chemical reactions. For example, acylation reactions involving [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid have led to the formation of new amides and 1-acylpyrazole derivatives . These reactions demonstrate the reactivity of the acyl group and its ability to form new bonds with nitrogen-containing compounds like amines and pyrazole.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of the methoxy group and the pyrazole ring suggests that the compound may have moderate polarity, affecting its solubility and interaction with biological molecules. The antimicrobial and antioxidant activities of related compounds also suggest that the target compound may possess similar biological properties, which could be explored in further studies.

Scientific Research Applications

Synthesis and Reactivity

The compound's derivatives are involved in the acylation of amines and pyrazole, leading to new amides and 1-acylpyrazole upon interaction with various amines and pyrazole. This synthesis process highlights its potential in creating diverse chemical structures for further applications in medicinal chemistry and materials science (Arutjunyan et al., 2013).

Corrosion Inhibition

Derivatives of the compound have shown promise in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions, indicating their application in industrial processes, particularly in petroleum refining facilities. Experimental and computational studies have demonstrated that these derivatives can significantly retard corrosion, possibly through the formation of protective layers on metal surfaces (Lgaz et al., 2020).

Antimicrobial Activity

Certain pyrazoline derivatives synthesized from the compound have been evaluated for their antimicrobial activity, with some showing good activity comparable to standard drugs. This suggests their potential use in developing new antimicrobial agents, particularly for resistant strains of bacteria and fungi (Kumar et al., 2012).

Material Science Applications

The compound and its derivatives are also explored for their applications in material science, such as the development of non-linear optical materials. This is attributed to their favorable electronic and structural properties, which are crucial for designing materials with specific optical characteristics (Tamer et al., 2015).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

Future Directions

The future directions of this compound would depend on the specific research or application it is used for. As it is provided to early discovery researchers, it could potentially be used in a variety of scientific investigations .

properties

IUPAC Name

2-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-11-4-2-9(3-5-11)13-10(8-16)6-15(14-13)7-12(17)18/h2-6,8H,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRPYZQGFKYPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid

CAS RN

887408-55-1
Record name 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetic acid
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